4-Amino-2-iodobenzoic acid

Catalog No.
S688796
CAS No.
73655-51-3
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-iodobenzoic acid

CAS Number

73655-51-3

Product Name

4-Amino-2-iodobenzoic acid

IUPAC Name

4-amino-2-iodobenzoic acid

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

BECAAKAVMYEKLN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)I)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1N)I)C(=O)O

Synthesis of Oligo (m -phenylene ethynylenes)

Field: Organic Chemistry

Application: 2-Iodobenzoic acid is used as a reactant in the synthesis of oligo (m -phenylene ethynylenes) .

Detoxifiers of Organophosphorus Nerve Agents

Field: Medicinal Chemistry

Application: 2-Iodobenzoic acid is used in the synthesis of various detoxifiers of organophosphorus nerve agents .

Oxidation Reactions

Application: Hypervalent iodine reagents, which can be prepared from 2-Iodobenzoic acid, are used in various oxidation reactions .

Method: These reagents are potential oxidants due to their excellent oxidizing and electrophilic properties . They are used in oxidation reactions , cyclizations , rearrangements , a -functionalization of carbonyl compounds , atom-transfer reactions and alkene difunctionalizations reactions .

Synthesis of 3-Substituted Isocoumarins

Application: 2-Iodobenzoic acid is used as a substrate for the synthesis of 3-substituted isocoumarins, which are present in various natural products with diverse biological activities .

Method: A mesoporous CuO@MgO nanocomposite was prepared via the sugar-blowing induced confined method and was found to have excellent catalytic potential in the facile synthesis of 3-substituted isocoumarin from 2-iodobenzoic acids and terminal alkynes .

Results: The nanocomposite exhibited a broad substrate scope, mild reaction conditions, and excellent yield in a short reaction time, without the use of additives .

Detection of Sulfhydryl Groups in Proteins

Field: Biochemistry

Application: 2-Iodobenzoic acid is used as a reagent for the detection of sulfhydryl groups in proteins .

Suzuki Reaction

Application: 2-Iodobenzoic acid is used in the Suzuki reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.

4-Amino-2-iodobenzoic acid is an aromatic compound with the molecular formula C₇H₆INO₂ and a CAS number of 73655-51-3. This compound features an amino group (-NH₂) and an iodine atom attached to a benzoic acid structure, specifically at the 4 and 2 positions, respectively. It is a white to off-white crystalline solid that is soluble in water and organic solvents. The presence of both the amino and iodine substituents significantly influences its chemical reactivity and biological properties.

As with any chemical, it is advisable to handle 4-amino-2-iodobenzoic acid with proper laboratory safety protocols. Specific hazard information is not publicly available, but potential concerns based on functional groups might include:

  • Skin and eye irritation due to the amine group [].
  • Possible respiratory irritation if inhaled [].
, primarily due to the reactivity of its amino group. Some notable reactions include:

  • Sandmeyer Reaction: This reaction allows for the substitution of the amino group with other functional groups, such as halogens or aryl groups, using copper salts. This method is particularly useful for synthesizing derivatives of 4-amino-2-iodobenzoic acid .
  • Acylation: The amino group can undergo acylation reactions to form amides or substituted benzoic acids, enhancing its utility in organic synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may have different solubility and biological activity profiles.

Research indicates that 4-amino-2-iodobenzoic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain pathways involved in inflammation. Additionally, it may possess antimicrobial properties, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 4-amino-2-iodobenzoic acid:

  • Direct Amination: Starting from 2-iodobenzoic acid, amination can be achieved using ammonia or amines under appropriate conditions (e.g., high temperature and pressure) to introduce the amino group.
  • Iodination of Aminobenzoic Acid: An alternative route involves the iodination of 4-amino benzoic acid using iodine or iodine monochloride in an acidic medium, ensuring selective substitution at the desired position .
  • Sandmeyer Reaction: As mentioned earlier, this reaction can also facilitate the introduction of iodine into the aromatic system after converting an amine to a diazonium salt.

4-Amino-2-iodobenzoic acid finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating inflammatory diseases and infections.
  • Chemical Research: It serves as a key intermediate in organic synthesis for developing other complex molecules.
  • Dyes and Pigments: Its derivatives may be utilized in dye chemistry due to their chromophoric properties.

Interaction studies of 4-amino-2-iodobenzoic acid with biological macromolecules are essential for understanding its mechanism of action. Preliminary studies suggest that it may interact with proteins involved in inflammatory pathways or microbial resistance mechanisms. Further research is needed to elucidate these interactions at a molecular level .

Several compounds share structural similarities with 4-amino-2-iodobenzoic acid. Here are some notable examples:

Compound NameStructureKey Features
4-Amino benzoic acidC₇H₇NO₂Commonly used as a precursor in dye synthesis; lacks iodine .
2-Amino-4-iodobenzoic acidC₇H₆INO₂Similar iodine substitution but differs in amino group position .
3-IodoanilineC₆H₆INContains iodine but lacks carboxylic functionality; used in pharmaceuticals .

Uniqueness of 4-Amino-2-Iodobenzoic Acid

What sets 4-amino-2-iodobenzoic acid apart from its counterparts is the specific positioning of both the amino and iodine groups on the benzene ring. This unique arrangement not only influences its reactivity but also enhances its potential biological activity compared to similar compounds that may lack one or both functional groups.

XLogP3

1.4

LogP

1.65 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-2-iodobenzoic acid

Dates

Modify: 2023-08-15

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